molecular formula C14H37ISi4 B14474802 {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) CAS No. 70590-01-1

{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)

Cat. No.: B14474802
CAS No.: 70590-01-1
M. Wt: 444.69 g/mol
InChI Key: IQNOYDDUYPZGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) is an organosilicon compound characterized by the presence of silicon atoms bonded to both iodine and trimethylsilyl groups. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. Organosilicon compounds like this one are widely used in various fields, including organic synthesis, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diethyl(iodo)silane with trimethylsilyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Diethyl(iodo)silane+Trimethylsilyl chloride[Diethyl(iodo)silyl]methanetriyltris(trimethylsilane)\text{Diethyl(iodo)silane} + \text{Trimethylsilyl chloride} \rightarrow \text{{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)} Diethyl(iodo)silane+Trimethylsilyl chloride→[Diethyl(iodo)silyl]methanetriyltris(trimethylsilane)

The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product .

Industrial Production Methods

Industrial production of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) involves scaling up the laboratory synthesis methods. Large-scale reactors equipped with temperature control and inert atmosphere are used to carry out the reaction. The product is then purified using distillation or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a protective group in biochemical synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of {[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon-iodine bond is highly reactive, allowing for easy substitution reactions. The trimethylsilyl groups provide steric protection and enhance the stability of the compound. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane) is unique due to the presence of both iodine and trimethylsilyl groups, which impart distinct reactivity and stability. This combination makes it a versatile reagent in organic synthesis and materials science .

Properties

CAS No.

70590-01-1

Molecular Formula

C14H37ISi4

Molecular Weight

444.69 g/mol

IUPAC Name

diethyl-iodo-[tris(trimethylsilyl)methyl]silane

InChI

InChI=1S/C14H37ISi4/c1-12-19(15,13-2)14(16(3,4)5,17(6,7)8)18(9,10)11/h12-13H2,1-11H3

InChI Key

IQNOYDDUYPZGDY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.